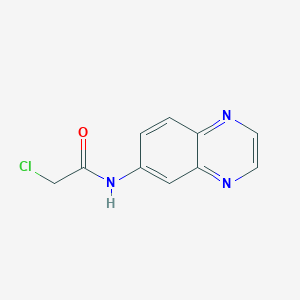
2-Chloro-N-(quinoxalin-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(quinoxalin-6-yl)acetamide is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The compound has a molecular formula of C11H9ClN2O and is used in various scientific research fields due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(quinoxalin-6-yl)acetamide typically involves the reaction of quinoxaline derivatives with chloroacetyl chloride. One common method includes the following steps:
Starting Materials: Quinoxaline and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The quinoxaline derivative is dissolved in dichloromethane, and chloroacetyl chloride is added dropwise with stirring. Triethylamine is then added to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large reactors to mix the starting materials.
Continuous Stirring: Ensuring thorough mixing and reaction completion.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Purification: Utilizing industrial-scale purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2-Chloro-N-(quinoxalin-6-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Cyclization Conditions: Catalysts such as palladium or copper salts
Major Products
Substituted Quinoxalines: Formed by nucleophilic substitution.
Quinoxaline N-oxides: Formed by oxidation.
Dihydroquinoxalines: Formed by reduction.
Fused Heterocycles: Formed by cyclization reactions
科学研究应用
2-Chloro-N-(quinoxalin-6-yl)acetamide has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent
Chemical Biology: Employed in the study of enzyme inhibition and protein interactions
Industrial Applications: Used in the development of agrochemicals and materials science
作用机制
The mechanism of action of 2-Chloro-N-(quinoxalin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Pathways: Affect various cellular pathways by interacting with proteins and nucleic acids.
Induce Apoptosis: In cancer cells, it can induce apoptosis through the activation of caspases and other apoptotic proteins.
相似化合物的比较
Similar Compounds
2-Chloro-N-(quinolin-6-yl)acetamide: Similar structure but with a quinoline ring instead of quinoxaline.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Contains a dimethylphenyl group instead of quinoxaline.
1-(2,3-di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea: A quinoxaline derivative with additional functional groups.
Uniqueness
2-Chloro-N-(quinoxalin-6-yl)acetamide is unique due to its specific quinoxaline structure, which imparts distinct biological activities and chemical reactivity.
属性
分子式 |
C10H8ClN3O |
|---|---|
分子量 |
221.64 g/mol |
IUPAC 名称 |
2-chloro-N-quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C10H8ClN3O/c11-6-10(15)14-7-1-2-8-9(5-7)13-4-3-12-8/h1-5H,6H2,(H,14,15) |
InChI 键 |
CRGZWDINRIOZMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CN=C2C=C1NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



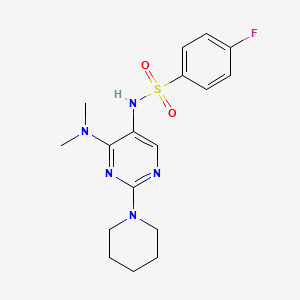
![2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14129886.png)
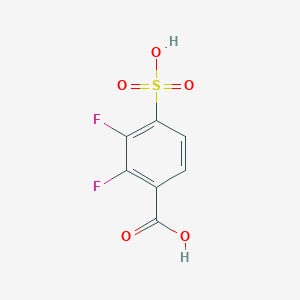
![2-hydroxy-3-methyl-N'-[(4-nitrophenyl)carbonyl]benzohydrazide](/img/structure/B14129903.png)

![Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate](/img/structure/B14129911.png)
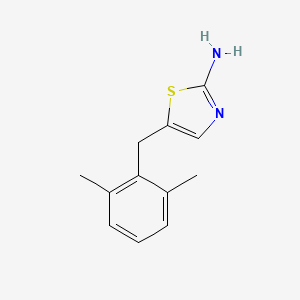
![4-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14129920.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14129926.png)
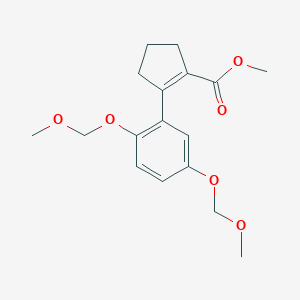
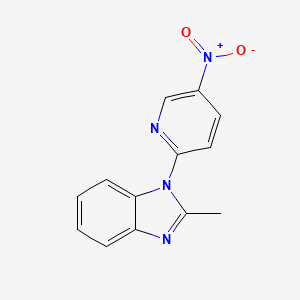
![ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14129951.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B14129965.png)
